![molecular formula C18H22N2O3S B5883983 N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5883983.png)
N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMXAA, is a small molecule that has gained attention in the field of cancer research for its potential therapeutic applications. DMXAA was first discovered in the early 1990s and has since been extensively studied for its anticancer properties.
Mechanism of Action
The mechanism of action of DMXAA involves the activation of the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. Activation of the STING pathway leads to the production of type I interferons and other cytokines, which have potent anti-tumor effects.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including interferons, interleukins, and tumor necrosis factor alpha (TNF-α). DMXAA also induces the production of reactive oxygen species (ROS), which can lead to apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of DMXAA is its potent anti-tumor activity, which has been demonstrated in a variety of cancer types. However, DMXAA has some limitations for lab experiments. It is a relatively unstable molecule and can degrade over time, which can affect its potency. Additionally, DMXAA can be toxic to normal cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on DMXAA. One area of interest is the development of more stable analogs of DMXAA that retain its potent anti-tumor activity. Another area of interest is the development of combination therapies that incorporate DMXAA with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to better understand the mechanism of action of DMXAA and its potential applications in cancer therapy.
Synthesis Methods
DMXAA is synthesized through a multi-step process that involves the condensation of 2,4-dimethylbenzaldehyde and 3-methylbenzaldehyde with glycine, followed by the addition of methylsulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
DMXAA has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in a variety of cancer types, including lung, breast, prostate, and colon cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.
properties
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-6-5-7-16(11-13)19-18(21)12-20(24(4,22)23)17-9-8-14(2)10-15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERIDFKAGGKLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
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